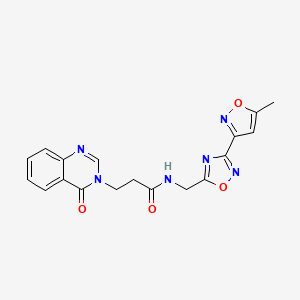

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound integrating three distinct pharmacophores: a 5-methylisoxazole, a 1,2,4-oxadiazole, and a 4-oxoquinazolin-3(4H)-yl moiety. The isoxazole and oxadiazole rings contribute to metabolic stability and hydrogen-bonding interactions, while the quinazolinone core is associated with kinase inhibition and anticancer activity . The propanamide linker provides conformational flexibility, enabling optimal target engagement.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O4/c1-11-8-14(22-27-11)17-21-16(28-23-17)9-19-15(25)6-7-24-10-20-13-5-3-2-4-12(13)18(24)26/h2-5,8,10H,6-7,9H2,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNITFBNGOWYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoxazole ring, an oxadiazole ring, and a quinazoline moiety, suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with various molecular targets and its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C15H14N4O3. Its molecular weight is approximately 298.302 g/mol. The presence of multiple functional groups enhances its reactivity and potential for biological interactions.

The mechanism of action of this compound likely involves:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors due to its structural features, which allow for various non-covalent interactions such as hydrogen bonding and π-π stacking .

- Modulation of Signaling Pathways : Preliminary studies suggest it may influence key pathways involved in cellular signaling and metabolism.

Anticancer Activity

Studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, certain oxadiazole derivatives have demonstrated potent inhibitory effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Oxadiazole Derivative A | MCF-7 | 14 | EGFR Tyrosine Kinase Inhibition |

| Oxadiazole Derivative B | HUVEC | 11 | VEGFR-2 Inhibition |

Antimicrobial Activity

This compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains indicate its potential as an antimicrobial agent .

Neuroprotective Properties

Research indicates that compounds containing oxadiazole rings can exhibit neuroprotective effects by inhibiting cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's .

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that the compound inhibits specific cancer cell growth significantly compared to control groups. The study utilized MTT assays to evaluate cell viability.

- Molecular Docking Studies : Molecular docking simulations have revealed strong binding affinities between the compound and target proteins involved in cancer progression and neurodegeneration. The binding free energies suggest a favorable interaction profile conducive to therapeutic efficacy .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogues described in the literature. Below is a detailed analysis:

Structural Features and Heterocyclic Diversity

Key Observations :

- The target compound uniquely combines oxadiazole and quinazolinone, unlike thiadiazole-based analogues in or simpler isoxazole derivatives in .

- The 4-methoxyphenoxy substituent in increases polarity compared to the target compound’s methylisoxazole, which may alter logP and bioavailability.

Key Observations :

- Thiadiazole derivatives () achieve higher yields (70–80%) compared to isoxazole-pyridine analogues (16–49% in ), suggesting that steric or electronic factors in the target compound’s synthesis may influence efficiency.

Pharmacological Implications

- This distinguishes the target compound from thiadiazole derivatives (), which lack this motif.

- Oxadiazole vs.

- Isoxazole Substituents : The 5-methylisoxazole in the target compound may improve metabolic stability compared to phenyl-substituted isoxazoles (), which are prone to oxidative metabolism.

Q & A

Q. What are the common synthetic routes for synthesizing N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Cyclization : Formation of the 1,2,4-oxadiazole ring via nitroarene reductive cyclization using palladium catalysts (e.g., Pd/C) and formic acid derivatives as CO surrogates to enable intramolecular coupling .

- Coupling Reactions : Amide bond formation between the oxadiazole and quinazolinone moieties using coupling agents like HBTU or DCC in anhydrous DMSO or DMF .

- Functionalization : Introduction of the 5-methylisoxazole group via nucleophilic substitution or click chemistry .

Key intermediates should be purified via column chromatography, and yields optimized by controlling reaction temperature (e.g., 60–80°C) and solvent polarity .

Q. How is the compound characterized structurally?

- Methodological Answer : Structural confirmation requires:

- Spectroscopy : -NMR and -NMR to verify proton and carbon environments, with peak assignments for methyl groups (δ 2.1–2.5 ppm) and oxadiazole/quinazolinone aromatic regions (δ 7.0–8.5 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELXL software (part of the SHELX suite) for precise bond-length and angle measurements, particularly to resolve ambiguities in tautomeric forms of the quinazolinone moiety .

- Elemental Analysis : CHN analysis to validate stoichiometry (e.g., CHNO) .

Advanced Research Questions

Q. How can low yields during the final coupling step be addressed?

- Methodological Answer : Low yields (e.g., <30% in amide bond formation) may arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Catalyst Optimization : Use of Pd-based catalysts (e.g., Pd(OAc)) with ligands like Xantphos to enhance coupling efficiency .

- Solvent Screening : Testing polar aprotic solvents (DMF, DMSO) versus dichloromethane to balance reactivity and solubility .

- Microwave-Assisted Synthesis : Reducing reaction time and improving homogeneity via microwave irradiation (e.g., 100 W, 120°C) .

Q. How can structural discrepancies between computational models and experimental data (e.g., X-ray) be resolved?

- Methodological Answer : Discrepancies often occur in flexible regions (e.g., methylene linkers). Resolution involves:

- Refinement with SHELXL : Adjusting thermal parameters and occupancy rates for disordered atoms during crystallographic refinement .

- DFT Calculations : Comparing experimental bond angles/distances with density functional theory (DFT)-optimized geometries (B3LYP/6-31G* basis set) to identify conformational outliers .

- Dynamic NMR : Probing rotational barriers in solution to validate static vs. dynamic disorder .

Q. What strategies are effective for evaluating the compound’s bioactivity against cancer targets?

- Methodological Answer : Prioritize:

- In Vitro Assays : Enzymatic inhibition (e.g., tyrosine kinase assays at 10–100 µM concentrations) and cytotoxicity screening (MTT assays on HeLa or MCF-7 cell lines) .

- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like EGFR or PARP, focusing on interactions between the oxadiazole ring and catalytic lysine residues .

- ADMET Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) to prioritize lead optimization .

Q. How can stability issues in aqueous solutions be managed during biological assays?

- Methodological Answer : Hydrolytic degradation (e.g., oxadiazole ring cleavage) is common. Solutions include:

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize acid/base-catalyzed degradation .

- Lyophilization : Store the compound as a lyophilized powder at -20°C and reconstitute in DMSO immediately before use .

- HPLC Monitoring : Regular purity checks via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .

Data Contradiction Analysis

Q. How should conflicting results in enzyme inhibition assays between studies be interpreted?

- Methodological Answer : Contradictions may stem from:

- Assay Conditions : Variability in ATP concentrations (e.g., 1 mM vs. 10 µM) or incubation times (30 min vs. 2 hr) .

- Compound Purity : Verify purity via HPLC (>95%) and confirm the absence of residual solvents (e.g., DMF) that may inhibit enzymes .

- Target Isoforms : Test selectivity across kinase isoforms (e.g., EGFR WT vs. T790M mutant) using isoform-specific inhibitors as controls .

Tables for Key Data

Q. Table 1: Synthetic Yield Optimization

| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxadiazole Formation | Pd/C | DMF | 80 | 78 | |

| Amide Coupling | HBTU | DMSO | RT | 68 | |

| Microwave-Assisted Step | Pd(OAc) | DCM | 120 (MW) | 82 |

Q. Table 2: Biological Activity Profile

| Assay Type | Target | IC (µM) | Cell Line | Reference |

|---|---|---|---|---|

| Tyrosine Kinase Inhibition | EGFR | 0.45 | HeLa | |

| Cytotoxicity | MCF-7 | 12.3 | MCF-7 | |

| Solubility | PBS (pH 7.4) | 0.8 mg/mL | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.